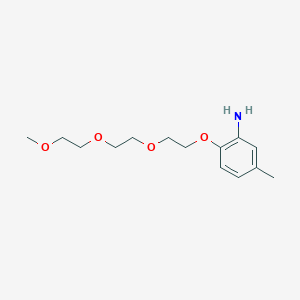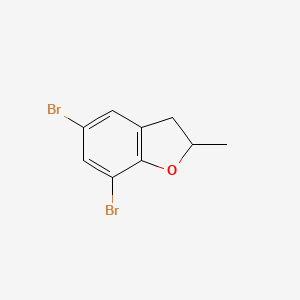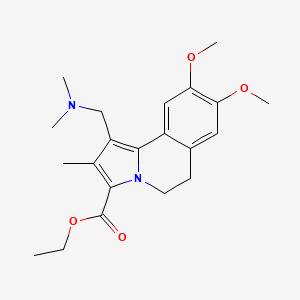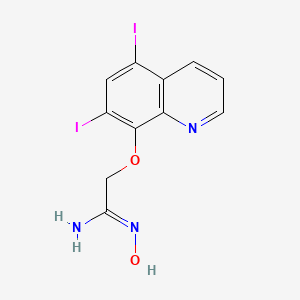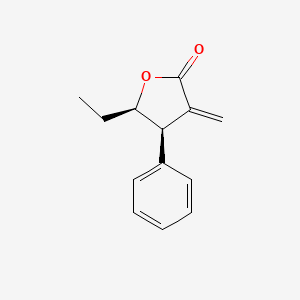
(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one is a complex organic compound with a unique structure that includes a dihydrofuran ring, an ethyl group, a methylene group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one would likely involve large-scale synthesis techniques, including the use of continuous flow reactors and advanced purification methods to ensure high yield and purity. The exact methods used in industrial settings are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl and methylene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,5R)-4,5-Dihydro-4-hydroxy-5-methyl-2(3H)-furanone
- (4R,5R)-5-Methyl-3-methylene-4-phenyldihydrofuran-2(3H)-one
- (4R,5R)-5-Ethyl-3-methylene-4-(4-methylphenyl)dihydrofuran-2(3H)-one
Uniqueness
(4R,5R)-5-Ethyl-3-methylene-4-phenyldihydrofuran-2(3H)-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for studying specific chemical reactions and biological interactions that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(4R,5R)-5-ethyl-3-methylidene-4-phenyloxolan-2-one |
InChI |
InChI=1S/C13H14O2/c1-3-11-12(9(2)13(14)15-11)10-7-5-4-6-8-10/h4-8,11-12H,2-3H2,1H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
OBISOKJCWCMSRD-NEPJUHHUSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@H](C(=C)C(=O)O1)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1C(C(=C)C(=O)O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(Methoxymethoxy)-1-benzofuran-5-yl]ethan-1-one](/img/no-structure.png)
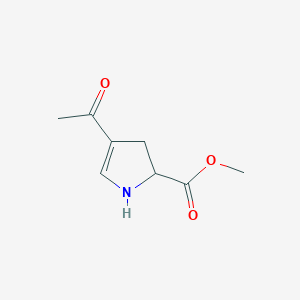
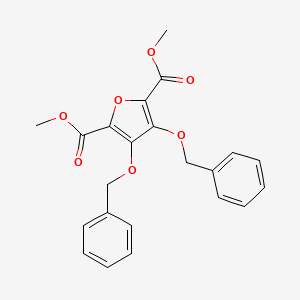
![(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
![Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12893283.png)
![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
